molecular formula C27H20FN3O5S B2526768 Methyl 4-[2-amino-3-cyano-6-(2-fluorobenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate CAS No. 893295-27-7

Methyl 4-[2-amino-3-cyano-6-(2-fluorobenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate

Cat. No.: B2526768
CAS No.: 893295-27-7
M. Wt: 517.53
InChI Key: RIYSJQGTUKBVOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[2-amino-3-cyano-6-(2-fluorobenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate is a useful research compound. Its molecular formula is C27H20FN3O5S and its molecular weight is 517.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Heterocyclic Applications

Compounds similar to Methyl 4-[2-amino-3-cyano-6-(2-fluorobenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate are often used in the synthesis of heterocyclic systems, which are core structures in many pharmaceuticals and agrochemicals. For example, derivatives of benzothiazoles and benzothiazinones have been synthesized for their potential biological activities, including antimicrobial and anticancer properties (Lega et al., 2016; Hutchinson et al., 2001).

Anticancer Activity

Certain benzothiazole derivatives have been investigated for their anticancer activities, suggesting that compounds with a benzothiazin core might also possess such properties. For instance, novel 2-substituted benzimidazole derivatives, including those with a fluorobenzyl moiety, have shown in vitro anticancer activity against various cancer cell lines, highlighting the potential therapeutic applications of related compounds (Refaat, 2010).

Multicomponent Synthesis

The compound's structure suggests it could be a product or intermediate in multicomponent synthesis processes, which are valuable in creating complex organic molecules with potential biological activities. Such processes often lead to the discovery of new materials and pharmaceuticals by efficiently assembling diverse molecular architectures (Lega et al., 2016).

Molecular Structure Analysis

Research on molecules with similar structural features often involves detailed analysis of their molecular and crystal structures, which can inform the development of materials with specific physical properties or biological activities. Investigations into the hydrogen bonding and molecular electronic structure of related compounds provide insights into their stability and reactivity, which could be applied in designing new compounds with tailored properties (Portilla et al., 2007).

Properties

IUPAC Name

methyl 4-[2-amino-3-cyano-6-[(2-fluorophenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20FN3O5S/c1-35-27(32)17-12-10-16(11-13-17)23-20(14-29)26(30)36-24-19-7-3-5-9-22(19)31(37(33,34)25(23)24)15-18-6-2-4-8-21(18)28/h2-13,23H,15,30H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYSJQGTUKBVOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C(=C(OC3=C2S(=O)(=O)N(C4=CC=CC=C43)CC5=CC=CC=C5F)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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